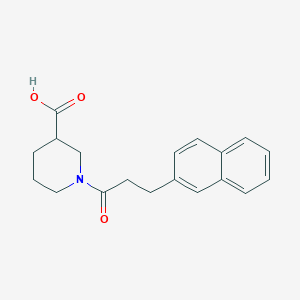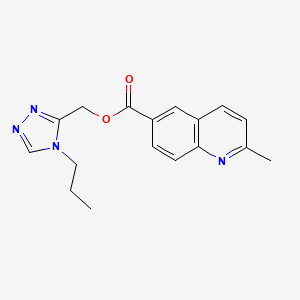![molecular formula C17H27N3O B7640199 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide, also known as JNJ-31020028, is a novel and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays an important role in pain perception and inflammation. JNJ-31020028 has been shown to have potential therapeutic applications in pain management, inflammation, and other related disorders.
Mecanismo De Acción
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide acts as a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into sensory neurons, which in turn reduces the release of neurotransmitters involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain and inflammation, this compound has been shown to reduce the release of histamine from mast cells, which is involved in allergic reactions. This compound has also been shown to reduce the activity of macrophages, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other disorders, such as itch, asthma, and gastrointestinal disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on pain and inflammation.
Métodos De Síntesis
The synthesis of 3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process, starting with the reaction of 3,5-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-pyridinecarboxaldehyde to form the final product.
Aplicaciones Científicas De Investigación
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide has been extensively studied in preclinical models of pain and inflammation. In a rat model of neuropathic pain, this compound was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute inflammation, this compound was shown to reduce paw edema and inflammatory cytokine production. These findings suggest that this compound may have potential therapeutic applications in pain management and inflammation.
Propiedades
IUPAC Name |
3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13-9-14(2)11-16(10-13)19-8-5-17(21)20-12-15-3-6-18-7-4-15/h3-4,6-7,13-14,16,19H,5,8-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJAYWVYPDELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)
